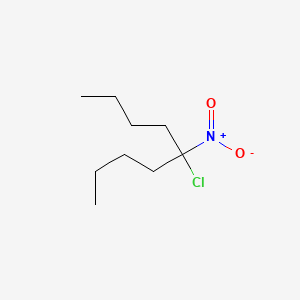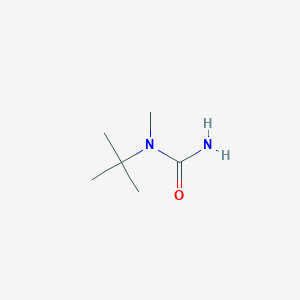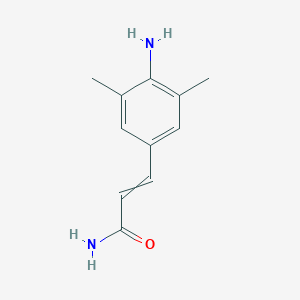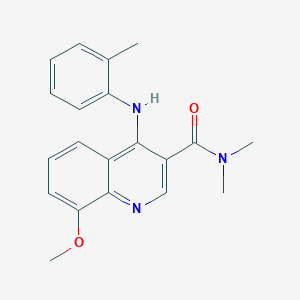
5-Chloro-5-nitrononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-5-nitrononane is an organic compound characterized by the presence of both a chlorine atom and a nitro group attached to a nonane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-5-nitrononane typically involves the nitration of nonane derivatives followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The chlorination step involves the use of chlorine gas or other chlorinating agents under specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-5-nitrononane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-chlorononane.
Substitution: Formation of various substituted nonane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-5-nitrononane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-5-nitrononane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
5-Chloro-2-nitroaniline: Similar in having both chlorine and nitro groups but attached to an aromatic ring.
2-Chloro-5-nitroaniline: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 5-Chloro-5-nitrononane is unique due to its nonane backbone, which imparts different physical and chemical properties compared to aromatic analogs. This uniqueness makes it suitable for specific applications where the nonane structure is advantageous.
Propriétés
Numéro CAS |
210579-04-7 |
|---|---|
Formule moléculaire |
C9H18ClNO2 |
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
5-chloro-5-nitrononane |
InChI |
InChI=1S/C9H18ClNO2/c1-3-5-7-9(10,11(12)13)8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
XSWWWFRNDNPESC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)




![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)


![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
